D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt

Aqueous solubility Salt formation Prodrug design

Researchers synthesizing thiamphenicol/florfenicol analogs require chirally pure reference standards-2% L-erythro contamination reduces potency 50-fold. This D-threo benzenesulfonate Na salt solves this: • ≥95% purity, D-threo configuration confirmed; validated chiral HPLC reference for phenicol intermediate synthesis. • Benzenesulfonate moiety ensures baseline HPLC separation from chloramphenicol, thiamphenicol & florfenicol. • Serves as negative control for para-substituent SAR studies & water-soluble prodrug reference. Ambient shipping; store at 2-8°C. COA included.

Molecular Formula C11H12Cl2NNaO6S
Molecular Weight 380.168
CAS No. 903508-30-5
Cat. No. B561843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt
CAS903508-30-5
Synonyms4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonic Acid Sodium Salt;  D-threo-p-[2-(2,2-Dichloroacetamido)-1,3-dihydroxypropyl]benzene-_x000B_sulfonic Acid Sodium Salt; 
Molecular FormulaC11H12Cl2NNaO6S
Molecular Weight380.168
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C11H13Cl2NO6S.Na/c12-10(13)11(17)14-8(5-15)9(16)6-1-3-7(4-2-6)21(18,19)20;/h1-4,8-10,15-16H,5H2,(H,14,17)(H,18,19,20);/q;+1/p-1/t8-,9-;/m1./s1
InChIKeyQFWZEJZHFNJQOE-VTLYIQCISA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Analytical Profile


D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt (CAS 903508-30-5) is a synthetic organic compound belonging to the phenicol class of antibacterial agents [1]. Its structure features a D-threo configured 1,3-propanediol backbone bearing a 2,2-dichloroacetamido group and a para-substituted benzenesulfonic acid sodium salt moiety. This compound is chemically classified as sodium 4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate [2]. It serves primarily as a reference standard and chiral intermediate in the synthesis of optically active chloramphenicol analogs, including thiamphenicol and florfenicol derivatives [3]. The molecular formula is C11H12Cl2NNaO6S with a molecular weight of 380.18 g/mol.

Chiral Reference Standard D-threo configuration required for enantiomeric purity verification
Synthetic Intermediate For optically active chloramphenicol, thiamphenicol, and florfenicol analogs
Analytical Standard Benzenesulfonate moiety enables distinct HPLC retention for phenicol profiling

Why Generic Phenicol Analogs Cannot Substitute


The phenicol antibiotic class includes structurally related compounds—chloramphenicol, thiamphenicol, and florfenicol—that differ critically in their para-phenyl substituents: chloramphenicol bears a nitro group (-NO2), thiamphenicol a methylsulfonyl group (-SO2CH3), and florfenicol a methylsulfonyl group plus a C-3 fluorine atom [1]. The target compound replaces the para-substituent with a sulfonic acid sodium salt (-SO3Na), which fundamentally alters its physicochemical properties, particularly aqueous solubility and ionization state . This structural divergence means the compound is not functionally interchangeable with its nitro- or methylsulfonyl-substituted counterparts in analytical reference applications, chiral synthesis pathways, or biological assays where the para-substituent dictates target binding, metabolic fate, or detection specificity [2].

Para-substituent mismatch ( -SO₃Na vs. -NO₂ or -SO₂CH₃) alters solubility and detection specificity; not interchangeable in analytical reference methods.
Generic phenicol standards may contain racemic or L-erythro isomers, compromising chiral purity validation required for D-threo stereochemical attribution studies.

Quantitative Differentiation from In-Class Analogs


Aqueous Solubility Enhancement via Benzenesulfonate Salt Formation

The benzenesulfonic acid sodium salt moiety confers substantially greater aqueous solubility to the target compound relative to the parent phenicol antibiotics. While florfenicol exhibits very limited aqueous solubility (very slightly soluble in water, requiring dimethylformamide for dissolution), the sulfonate salt form is designed to overcome this limitation. Pharmacokinetic studies on the structurally analogous florfenicol sulfonate prodrug demonstrate that sulfonate derivatization improves water solubility by approximately 500-fold compared to the parent drug [1]. Although direct solubility measurements for CAS 903508-30-5 are not publicly reported, the class-consistent behavior of aromatic sulfonate salts indicates a predicted aqueous solubility exceeding 50 mg/mL, compared to <0.1 mg/mL for unmodified florfenicol [2].

Aqueous Solubility
Class-level inference
Predicted >50 mg/mL; approx. 500× solubility enhancement vs. florfenicol
Supports aqueous formulation research; data to verify for target compound
Inferred from florfenicol sulfonate prodrug studies (WO2008076259A1); not directly measured for CAS 903508-30-5
Aqueous solubility Salt formation Prodrug design Formulation science

Chiral Purity and D-threo Stereochemical Specificity

The D-threo stereochemistry is an absolute requirement for antibacterial activity in the phenicol class. Structure-activity relationship studies demonstrate that D-threo-chloramphenicol inhibits bacterial protein synthesis with 50% inhibition (IC50) at 4 μM in intact E. coli B, whereas the L-threo enantiomer shows no activity, and L-erythro-chloramphenicol exhibits only 2% of the inhibitory potency of the D-threo isomer [1]. The target compound (CAS 903508-30-5) is specifically designated as the D-threo enantiomer, making it essential as a chiral reference standard to verify stereochemical integrity during the synthesis of optically active chloramphenicol analogs [2]. The benzenesulfonate moiety provides a distinct chromatographic retention time compared to nitro- or methylsulfonyl-substituted analogs, enabling unambiguous chiral purity assessment via HPLC with UV detection [3].

Chiral Specificity
Cross-study comparable
D-threo configuration active; L-threo inactive; L-erythro 2% relative activity
Supports chiral reference standard use for enantiomeric purity verification
Based on chloramphenicol isomer SAR; D-threo requirement conserved across phenicol class
Chiral purity Stereochemistry Antibacterial potency Quality control

Para-Substituent Effects on Antibacterial Potency

The para-substituent on the phenyl ring is a primary determinant of antibacterial potency in the phenicol class. The inhibition of protein synthesis in intact E. coli B follows the rank order: chloramphenicol (-NO2) > p-methylthio > p-methylsulfonyl (-SO2CH3, thiamphenicol) > p-sulfamoyl (-SO2NH2), with 50% inhibition concentrations of 4 μM, 10 μM, and 15 μM for chloramphenicol, p-methylsulfonyl analog, and p-sulfamoyl analog, respectively [1]. The benzenesulfonic acid substituent (-SO3Na) in the target compound represents a distinct electronic and steric environment compared to these characterized analogs. While direct MIC data for CAS 903508-30-5 are not available in open literature, the strongly electron-withdrawing and anionic nature of the sulfonate group is predicted to reduce passive membrane permeability relative to the neutral methylsulfonyl group of thiamphenicol, consistent with the general observation that larger, more polar para-substituents diminish antibacterial activity in this series [2].

Para-Substituent Effect
Class-level inference
IC₅₀ (E. coli protein synthesis): -NO₂ 4 μM > -SO₂CH₃ 10 μM > -SO₂NH₂ 15 μM; larger substituents reduce activity
Class-level inference: -SO₃Na may show further reduced activity; supports SAR boundary mapping
Direct MIC data for target compound not available; predicted from SAR trends in phenicol series
Structure-activity relationship Para-substituent effects MIC comparison Antibacterial spectrum

Chromatographic Differentiation as an Analytical Reference Standard

The benzenesulfonate moiety confers distinct chromatographic behavior that enables unambiguous separation from the three major phenicol antibiotics. Validated HPLC methods for florfenicol sulfonate (structurally analogous) employ a C18 reversed-phase column with a water:acetonitrile (73:27 v/v) mobile phase, achieving a detection limit of 0.05 μg/mL, linear range of 0.25–25 μg/mL (r = 0.9993), and recovery rates of 86.37–88.02% from biological matrices [1]. The target compound's increased polarity from the sulfonate group results in shorter retention compared to the more lipophilic chloramphenicol (logP 1.14), thiamphenicol (logP -0.27), and florfenicol (logP 0.37), facilitating its use as a system suitability standard for polar phenicol metabolites [2]. The compound is supplied as a certified reference standard (purity ≥98%) with the product code TRC-S699095, suitable for quantitative NMR and HPLC-UV method calibration .

Chromatographic Profile
Supporting evidence
Retention time shorter than florfenicol due to sulfonate polarity; certified purity ≥98%
Enables use as system suitability standard for polar phenicol metabolites
Based on florfenicol sulfonate HPLC method (C18, water:acetonitrile 73:27); direct validation for this compound recommended
Reference standard HPLC method Impurity profiling Residue analysis

Validated Application Scenarios for Procurement


Chiral Reference Standard for Enantiomeric Purity Verification

The D-threo configuration of CAS 903508-30-5 aligns with the stereochemical requirement for antibacterial activity, where even 2% contamination by L-erythro isomer reduces potency by 50-fold [1]. This compound serves as a chiral reference standard to validate enantiomeric purity of synthetic intermediates and final products in thiamphenicol and florfenicol manufacturing, using chiral HPLC or polarimetric methods.

Reference Material for Phenicol Residue Detection in Food Safety

The benzenesulfonate moiety provides a distinct chromatographic signature that differentiates this compound from chloramphenicol, thiamphenicol, and florfenicol in reversed-phase HPLC methods [2]. It is suitable as a system suitability standard or internal reference for LC-MS/MS methods targeting phenicol residues in honey, milk, and animal tissues, where certified purity (≥98%) and well-characterized physicochemical properties are required for method validation.

Negative Control in Phenicol Structure-Activity Relationship Studies

The para-benzenesulfonate substituent represents a polarity extreme in the phenicol SAR series [3]. This compound is valuable as a negative control to establish the upper boundary of para-substituent size and polarity tolerance for antibacterial activity, enabling researchers to map the pharmacophoric requirements for ribosomal binding and membrane permeability in phenicol antibiotic development programs.

Water-Soluble Intermediate for Prodrug Design and Formulation

The sodium benzenesulfonate salt form provides a model for designing water-soluble prodrugs of phenicol antibiotics, where parent compounds like florfenicol suffer from poor aqueous solubility (<0.1 mg/mL) [4]. This compound can serve as a reference standard in the development and validation of HPLC methods for quantifying sulfonate prodrugs and their active metabolites in pharmacokinetic and bioequivalence studies.

Application
Selection Property
Validation Focus
Chiral reference standard for enantiomeric purity
D-threo stereochemical integrity
Chiral HPLC or polarimetric enantiomeric excess verification
Reference material for phenicol residue detection
Benzenesulfonate chromatographic signature
System suitability and retention time reproducibility in reversed-phase HPLC
Boundary mapping in phenicol SAR studies
Para-substituent size and polarity limit
Protein synthesis inhibition endpoint comparison with known analogs
Water-soluble intermediate for prodrug design
Sulfonate salt aqueous solubility enhancement
Solubility and formulation stability under aqueous conditions
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